molecular formula C23H23ClN6 B3006181 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine CAS No. 1202991-99-8

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B3006181
CAS No.: 1202991-99-8
M. Wt: 418.93
InChI Key: NDCNQAKYVJGCEJ-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring and substituted with a chlorophenyl group and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and β-diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is reacted with piperazine derivatives.

    Incorporation of the pyridinyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as a candidate for drug development targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused pyrazolo-pyrimidine structure and exhibit similar properties.

Uniqueness

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-14-21(29-12-10-28(11-13-29)20-8-3-4-9-25-20)30-23(26-16)17(2)22(27-30)18-6-5-7-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNQAKYVJGCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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